molecular formula C11H11N3O B12973464 2-((6-Methylpyridazin-3-yl)oxy)aniline

2-((6-Methylpyridazin-3-yl)oxy)aniline

Cat. No.: B12973464
M. Wt: 201.22 g/mol
InChI Key: OTOXBJZVDNXGOV-UHFFFAOYSA-N
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Description

2-((6-Methylpyridazin-3-yl)oxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a pyridazine ring substituted with a methyl group at the 6-position and an aniline moiety connected through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylpyridazin-3-yl)oxy)aniline typically involves the reaction of 6-methylpyridazine with aniline in the presence of a suitable catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired carbon-nitrogen bond . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((6-Methylpyridazin-3-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-((6-Methylpyridazin-3-yl)oxy)aniline has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Methylpyridazin-3-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-((6-Methylpyridazin-3-yl)oxy)aniline: Similar structure but with different substitution patterns.

    N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline: Contains an additional methyl group on the aniline nitrogen.

Uniqueness

2-((6-Methylpyridazin-3-yl)oxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-(6-methylpyridazin-3-yl)oxyaniline

InChI

InChI=1S/C11H11N3O/c1-8-6-7-11(14-13-8)15-10-5-3-2-4-9(10)12/h2-7H,12H2,1H3

InChI Key

OTOXBJZVDNXGOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC=C2N

Origin of Product

United States

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